molecular formula C11H9ClO3 B361412 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 163684-50-2

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B361412
CAS No.: 163684-50-2
M. Wt: 224.64g/mol
InChI Key: JVVZWJIRFMWXCT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one (C₁₁H₉ClO₃, molecular weight 190.201) is a substituted coumarin derivative synthesized via the Pechmann reaction, involving condensation of resorcinol derivatives with β-keto esters under acidic conditions . The chloromethyl group at the 4-position and the hydroxyl group at the 7-position are critical for its reactivity, enabling further functionalization through nucleophilic substitution or coupling reactions . Its structural features, including the electron-withdrawing chlorine atom and planar chromen-2-one core, influence both chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZWJIRFMWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation Using o-Cresol and γ-Chloroacetoacetic Ester

Procedure : A mixture of o-cresol (20.2 g, 0.19 mol) and ethyl-4-chloroacetoacetate (32.8 g, 0.18 mol) in concentrated H₂SO₄ (200 mL) is stirred at 0–5°C for 2 hours. The reaction is quenched in ice water, precipitating a crude solid.
Yield : 8.5 g (32.5%) of a brown viscous residue, with thin-layer chromatography (TLC) confirming trace target compound amid byproducts.
Challenges : Poor filtrability and low purity necessitate chromatographic purification, increasing process complexity.

Optimized Resorcinol-Based Synthesis with Temperature Control

Procedure : Resorcinol (11.011 g, 0.1 mol) and ethyl-4-chloroacetoacetate (16.459 g, 0.09 mol) are dissolved in H₂SO₄ (40 mL) at 0–5°C, stirred for 2 hours, and hydrolyzed in ice water.
Yield : 81% after filtration and drying, with FTIR and ¹H-NMR confirming structure.
Advantages : High reproducibility and minimal byproduct formation due to stringent temperature control.

Table 1. Comparative Synthesis Parameters

Parametero-Cresol MethodResorcinol Method
Starting Phenolo-CresolResorcinol
β-Keto EsterEthyl-4-chloroacetoacetateEthyl-4-chloroacetoacetate
Acid CatalystH₂SO₄ (95%)H₂SO₄ (98%)
Temperature (°C)0–50–5
Reaction Time (h)22
Yield (%)32.581
PurityLowHigh

Mechanistic Insights and Side Reaction Mitigation

The Pechmann mechanism proceeds via initial protonation of the β-keto ester’s carbonyl, followed by electrophilic attack on the phenol’s activated aromatic ring. Subsequent cyclization and dehydration yield the coumarin core. Chloromethyl incorporation occurs via the γ-chloroacetoacetate moiety, while methyl groups derive from the phenolic starting material.

Competing Pathways and Byproduct Formation

  • Sulfonation : Prolonged exposure to H₂SO₄ at >10°C sulfonates aromatic rings, detectable via anomalous FTIR peaks at 1180 cm⁻¹ (S=O stretch).

  • Polymerization : Exothermic spikes during reagent mixing generate oligomeric byproducts, mitigated by dropwise addition and ice baths.

Advanced Purification and Analytical Validation

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:3) effectively isolates the target compound from dihalogenated or demethylated impurities.

Spectroscopic Characterization

  • FTIR : Key bands include 3286 cm⁻¹ (O–H stretch), 1694 cm⁻¹ (lactone C=O), and 756 cm⁻¹ (C–Cl bend).

  • ¹H-NMR : Singlets at δ 10.6 (O–H), δ 4.8 (CH₂Cl), and δ 2.4 (CH₃) confirm substituent positions.

Industrial Scalability and Environmental Considerations

While the resorcinol method offers superior yields, o-cresol’s lower cost and abundance make it industrially appealing despite purification hurdles. Solvent recovery systems and neutralization of acidic waste streams are critical for sustainable scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N) or pyridine.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-2H-chromen-2-one.

    Reduction: Formation of 4-methyl-7-hydroxy-8-methyl-2H-chromen-2-one.

    Substitution: Formation of 4-(substituted methyl)-7-hydroxy-8-methyl-2H-chromen-2-one derivatives.

Scientific Research Applications

Chemistry

4-(Chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one serves as a building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate for creating more complex organic molecules.

ApplicationDescription
Organic SynthesisUsed as a reagent for synthesizing other coumarin derivatives and complex organic compounds.
Reaction MechanismsInvestigated for its reactivity patterns in nucleophilic substitution reactions.

Biology

This compound has been studied for its potential biological activities , including:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition: Potential to inhibit specific enzymes, which may lead to therapeutic applications.
Biological ActivityFindings
AntimicrobialDemonstrated effectiveness against pathogens in vitro.
AntioxidantExhibited significant free radical scavenging capacity in assays.
Enzyme InhibitionShowed promising results in inhibiting enzymes related to inflammation and cancer progression.

Medicine

In medicinal chemistry, this compound is being investigated for potential therapeutic effects:

  • Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in cellular models.
  • Anticancer Properties: Preliminary studies indicate cytotoxic effects on various cancer cell lines, including HEK 293 and HCT116, with an IC50 value of 8.47 μM observed for some derivatives .
Medical ApplicationEvidence
Anti-inflammatoryEffective in reducing pro-inflammatory cytokines in cell cultures.
AnticancerInduced apoptosis in cancer cell lines during assays; further studies needed to elucidate mechanisms.

Case Studies and Research Findings

  • Anticancer Studies:
    A study focused on the anticancer properties of structurally related coumarin derivatives found that this compound exhibited significant cytotoxicity against tumor cell lines, highlighting its potential as an anticancer agent .
  • Enzyme Interaction Studies:
    Research demonstrated that the compound interacts with specific enzymes involved in metabolic pathways, suggesting possible applications in drug development targeting these enzymes .
  • Metabolic Pathways:
    Investigations into the metabolic pathways of this compound have suggested that it may serve as a metabolite for other bioactive compounds, indicating its relevance in pharmacokinetics and drug metabolism.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The chloromethyl group can undergo nucleophilic substitution reactions with biomolecules, potentially modifying their activity. Additionally, the compound’s chromenone core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one with structurally analogous coumarin derivatives, highlighting differences in substituents, synthesis, and applications:

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Findings References
This compound C₁₁H₉ClO₃ 4-ClCH₂, 7-OH, 8-CH₃ Pechmann condensation of resorcinol derivatives with ethyl acetoacetate Intermediate for heterocyclic hybrids (e.g., triazoles, purines)
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one C₁₅H₉ClO₃ 4-Ph, 7-OH, 8-Cl Sulfuric acid-mediated condensation of 2-chlororesorcinol with ethyl aroylacetate Catalytic studies; precursor for halogenated derivatives
4-(4-Aminophenyl)-7-hydroxy-8-methyl-2H-chromen-2-one C₁₆H₁₃NO₃ 4-(4-NH₂Ph), 7-OH, 8-CH₃ Functionalization of coumarin core via substitution Selective inhibitor of hCA isoforms (IX, XII); anticancer applications
7-Hydroxy-4-methyl-2H-chromen-2-one C₁₀H₈O₃ 4-CH₃, 7-OH Pechmann reaction (resorcinol + ethyl acetoacetate) Fluorescent probes; antimicrobial screening
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one C₂₀H₁₉ClN₂O₃ 3-(4-ClPh), 8-(CH₂NMe₂), 7-OH, 2-CH₃ Multi-step substitution and Mannich reactions Antimicrobial/antitumor activity; enhanced solubility via amino groups

Structural and Functional Differences

Substituent Effects on Reactivity: The chloromethyl group in this compound facilitates nucleophilic substitution reactions, enabling coupling with heterocyclic bases (e.g., triazoles, purines) . In contrast, 7-hydroxy-4-methyl-2H-chromen-2-one lacks this reactivity due to its methyl group, limiting further derivatization .

Biological Activity: 4-(4-Aminophenyl)-7-hydroxy-8-methyl-2H-chromen-2-one exhibits selective inhibition of hCA isoforms IX and XII, critical targets in cancer therapy, due to its amino group enhancing hydrogen bonding with active-site residues . 3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one shows dual antimicrobial and antitumor activity, attributed to the synergistic effects of its chlorophenyl and dimethylaminomethyl groups .

Synthetic Flexibility: Compounds with chlorine or amino groups (e.g., this compound, 4-(4-aminophenyl)-7-hydroxy-8-methyl-2H-chromen-2-one) are more versatile in medicinal chemistry due to their ability to undergo diverse functionalization . Derivatives with bulky substituents (e.g., phenyl, cyclopentyloxy) often require multi-step syntheses but offer tailored pharmacokinetic profiles, such as improved lipophilicity or solubility .

Biological Activity

4-(Chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is part of a larger class of coumarins, which are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications in medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11ClO3\text{C}_{12}\text{H}_{11}\text{ClO}_3

This structure features a chloromethyl group at the fourth position and hydroxyl and methyl substitutions at the seventh and eighth positions, respectively.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivative 2c (which shares structural similarities) showed an IC50 value of 8.47 μM against tumor cell lines such as HEK 293 and HCT-116, indicating potent anticancer activity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound demonstrated promising AChE inhibition, which is crucial for potential Alzheimer's disease treatment. A related study reported that chloro-substituted coumarins exhibited enhanced AChE inhibition compared to their non-substituted counterparts .
  • Monoamine Oxidase B (MAO-B) : Coumarin derivatives have been investigated for MAO-B inhibition as well, with some compounds showing nanomolar activity. The presence of electron-withdrawing groups like chlorine at specific positions significantly improved inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their structural modifications. The following insights into SAR were derived from various studies:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the C-4 position enhance biological activity, particularly against AChE .
  • Hydrophobic Interactions : The introduction of hydrophobic substituents can increase selectivity and potency against cancer cell lines .
  • Functional Groups : Hydroxyl groups at positions C-7 and C-8 contribute to antioxidant activity and may enhance solubility in biological systems .

Case Studies

Several case studies highlight the compound's potential:

  • Anticancer Efficacy : In a study assessing various coumarin derivatives, this compound was noted for its ability to induce apoptosis in cancer cells, suggesting mechanisms involving DNA damage response pathways .
  • Neuroprotective Effects : Research on MAO-B inhibitors has shown that modifications leading to increased binding affinity correlate with reduced neurotoxicity and improved cognitive function in animal models .

Data Summary

Biological ActivityIC50 Value (μM)Reference
Antitumor (HEK 293)8.47
AChE InhibitionVaries (substituent-dependent)
MAO-B InhibitionNanomolar range

Q & A

Q. What are the established synthetic routes for 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:

Cyclization : Condensation of substituted salicylaldehyde derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the coumarin backbone.

Chloromethylation : Introduction of the chloromethyl group using chloromethylation agents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) .

Purification : Recrystallization from ethanol or methanol to isolate the pure product.
Key intermediates and reaction progress are monitored via thin-layer chromatography (TLC) and confirmed by melting point analysis .

Q. What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., hydroxyl at δ 10–12 ppm, chloromethyl at δ 4.5–5.0 ppm) and aromatic proton coupling patterns .
  • IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches, confirming the lactone ring and substituents .
  • UV-Vis : Absorbance near 300–350 nm (π→π* transitions) validates the conjugated chromenone system .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.02 for C₁₁H₉ClO₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., hydroxyl groups) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate substituent positions .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Hydrogen Bonding : The hydroxyl and carbonyl groups form intermolecular H-bonds, but steric hindrance from the chloromethyl group can disrupt packing.
  • Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) and slow evaporation to enhance crystal growth .
  • Refinement Tools : Employ SHELXL for refining twinned or low-resolution data, leveraging restraints for thermal parameters and bond lengths .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina, focusing on interactions between the chloromethyl group and catalytic cysteine residues .
  • QSAR Modeling : Correlate substituent electronegativity (Cl, CH₃) with bioactivity datasets to design derivatives with enhanced potency .

Q. What strategies are used to analyze substituent effects on biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or varying methyl positions) and compare IC₅₀ values in cytotoxicity assays .
  • Pharmacophore Mapping : Identify essential moieties (e.g., hydroxyl for hydrogen bonding, chloromethyl for electrophilic reactivity) using Schrödinger’s Phase .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen to assess thermal stability .
  • HPLC Monitoring : Track degradation products in buffered solutions (pH 2–12) to identify hydrolysis-sensitive bonds (e.g., lactone ring opening at high pH) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
Reactant of Route 2
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4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

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